ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
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Overview
Description
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of esters It features a benzo[de]isoquinoline-1,3-dione core, which is a heterocyclic compound known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The benzo[de]isoquinoline-1,3-dione core can participate in various biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate: A simpler ester with a similar core structure.
Benzo[de]isoquinoline-1,3-dione derivatives: Compounds with various functional groups attached to the benzo[de]isoquinoline-1,3-dione core.
Uniqueness
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is unique due to the presence of the oxadiazol-2-yl and sulfanyl groups, which impart distinct chemical properties and potential applications. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H23N3O5S/c1-2-30-19(27)14-32-23-25-24-18(31-23)12-4-3-5-13-26-21(28)16-10-6-8-15-9-7-11-17(20(15)16)22(26)29/h6-11H,2-5,12-14H2,1H3 |
InChI Key |
PDENIBCNFNVHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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